molecular formula C18H15BrN2O3 B11004898 methyl 4-{[(6-bromo-1H-indol-1-yl)acetyl]amino}benzoate

methyl 4-{[(6-bromo-1H-indol-1-yl)acetyl]amino}benzoate

Cat. No.: B11004898
M. Wt: 387.2 g/mol
InChI Key: YJGQRVPRMUWFPX-UHFFFAOYSA-N
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Description

Methyl 4-{[(6-bromo-1H-indol-1-yl)acetyl]amino}benzoate is a complex organic compound that features a benzoate ester linked to an indole moiety via an acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{[(6-bromo-1H-indol-1-yl)acetyl]amino}benzoate typically involves multiple steps:

    Synthesis of 6-bromo-1H-indole: This can be achieved through the bromination of indole using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like chloroform or acetic acid.

    Formation of 6-bromo-1H-indol-1-yl acetic acid: This involves the reaction of 6-bromo-1H-indole with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Coupling with methyl 4-aminobenzoate: The final step involves coupling 6-bromo-1H-indol-1-yl acetic acid with methyl 4-aminobenzoate using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in a solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The indole moiety can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group, if present, can be reduced to an amine using hydrogenation or metal hydrides like lithium aluminum hydride.

    Substitution: The bromine atom on the indole ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.

Major Products

    Oxidation: Formation of indole-2,3-dione derivatives.

    Reduction: Conversion of nitro groups to amines.

    Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

Methyl 4-{[(6-bromo-1H-indol-1-yl)acetyl]amino}benzoate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound can be used to study the interactions of indole derivatives with biological macromolecules. It serves as a model compound for understanding the behavior of indole-based drugs.

Medicine

The compound’s potential medicinal applications include its use as a scaffold for designing new pharmaceuticals. Indole derivatives are known for their biological activity, including anti-inflammatory, anticancer, and antimicrobial properties.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and dyes, due to its stable aromatic structure.

Mechanism of Action

The mechanism by which methyl 4-{[(6-bromo-1H-indol-1-yl)acetyl]amino}benzoate exerts its effects is primarily through interactions with biological targets such as enzymes and receptors. The indole moiety can engage in π-π stacking interactions, hydrogen bonding, and hydrophobic interactions, which are crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-{[(1H-indol-1-yl)acetyl]amino}benzoate: Lacks the bromine atom, which may affect its reactivity and biological activity.

    Methyl 4-{[(6-chloro-1H-indol-1-yl)acetyl]amino}benzoate: Similar structure but with a chlorine atom instead of bromine, potentially altering its chemical properties and interactions.

Uniqueness

Methyl 4-{[(6-bromo-1H-indol-1-yl)acetyl]amino}benzoate is unique due to the presence of the bromine atom, which can influence its electronic properties and reactivity. This makes it a valuable compound for studying the effects of halogenation on indole derivatives and their biological activities.

Properties

Molecular Formula

C18H15BrN2O3

Molecular Weight

387.2 g/mol

IUPAC Name

methyl 4-[[2-(6-bromoindol-1-yl)acetyl]amino]benzoate

InChI

InChI=1S/C18H15BrN2O3/c1-24-18(23)13-3-6-15(7-4-13)20-17(22)11-21-9-8-12-2-5-14(19)10-16(12)21/h2-10H,11H2,1H3,(H,20,22)

InChI Key

YJGQRVPRMUWFPX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CN2C=CC3=C2C=C(C=C3)Br

Origin of Product

United States

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